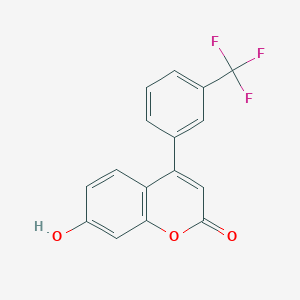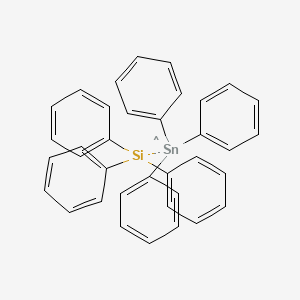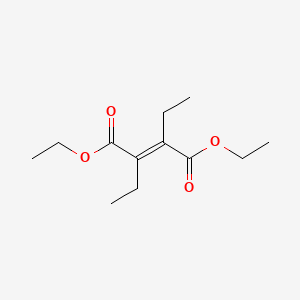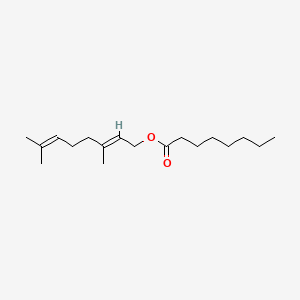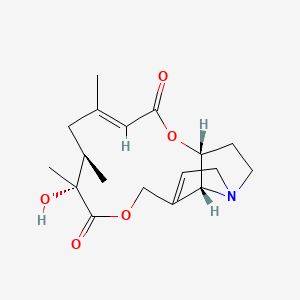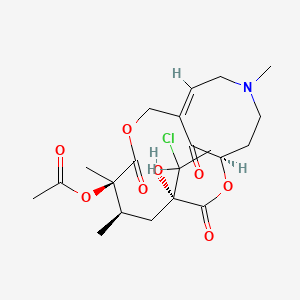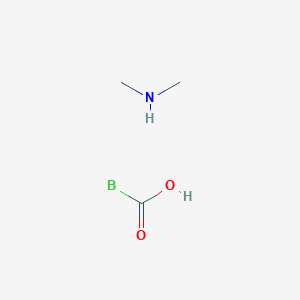
Borodimethylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borodimethylglycine is a novel boron-containing compound with the molecular formula C3H10BNO2. This compound is particularly significant in the fields of medicine and health products due to its dual role in supplementing both boron and glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Borodimethylglycine can be synthesized through the reaction of glycine with boron compounds. One common method involves the reaction of glycine with boric acid under controlled conditions to form this compound. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where glycine and boric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in the form of a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Borodimethylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boric acid and other by-products.
Reduction: Under specific conditions, it can be reduced to simpler boron-containing compounds.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include boric acid, substituted glycine derivatives, and various boron-containing compounds .
Scientific Research Applications
Borodimethylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of novel borate esters and other boron-containing compounds.
Biology: It plays a role in studies related to calcium absorption and bone density improvement.
Medicine: It is investigated for its potential in treating osteoporosis and other bone-related disorders.
Mechanism of Action
Borodimethylglycine exerts its effects primarily through its ability to enhance calcium absorption and utilization in the body. The compound interacts with calcium channels and transporters, facilitating the uptake of calcium ions into bone cells. This process helps in improving bone density and reducing the risk of osteoporosis . Additionally, the glycine component of this compound contributes to various metabolic pathways, further supporting its beneficial effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine: A derivative of glycine with similar properties but lacks the boron component.
Boron Glycine: Another boron-containing glycine derivative with comparable applications in calcium absorption and bone health.
Uniqueness
Borodimethylglycine is unique due to its dual role in supplementing both boron and glycine, making it more effective in promoting calcium absorption and improving bone density compared to other similar compounds .
Properties
CAS No. |
77356-05-9 |
|---|---|
Molecular Formula |
C3H8BNO2 |
Molecular Weight |
100.91 g/mol |
InChI |
InChI=1S/C2H7N.CHBO2/c1-3-2;2-1(3)4/h3H,1-2H3;(H,3,4) |
InChI Key |
SBHIXLFSVCMHID-UHFFFAOYSA-N |
SMILES |
[B]C(=O)O.CNC |
Canonical SMILES |
[B]C(=O)O.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


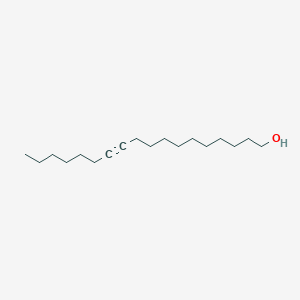
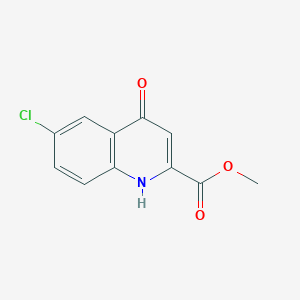
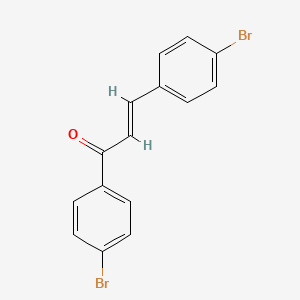
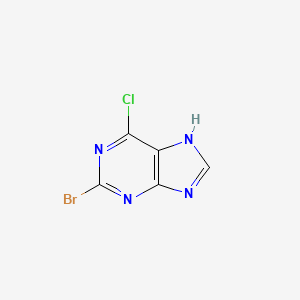
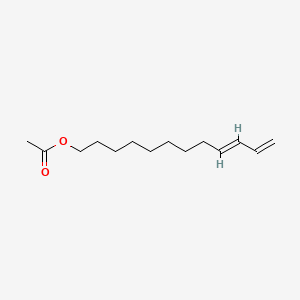
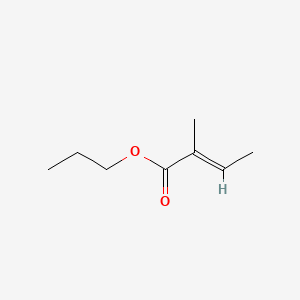

![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
